2-(Cyclopentyloxy)benzoic acid chemical properties
2-(Cyclopentyloxy)benzoic acid chemical properties
An In-depth Technical Guide to 2-(Cyclopentyloxy)benzoic Acid
This guide provides a comprehensive technical overview of 2-(Cyclopentyloxy)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, analytical characterization, and potential applications of this compound, grounding all claims in authoritative data.
Introduction and Strategic Context
2-(Cyclopentyloxy)benzoic acid belongs to the family of alkoxybenzoic acids, which are derivatives of the fundamental aromatic carboxylic acid, benzoic acid. Structurally, it is an ether derivative of salicylic acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is replaced by a cyclopentyloxy group. This modification significantly alters the molecule's lipophilicity and steric profile, which can profoundly influence its biological activity and material properties. While benzoic acid and its salts are widely used as preservatives due to their antimicrobial properties, salicylic acid derivatives are renowned for their anti-inflammatory effects, with acetylsalicylic acid (Aspirin) being the archetypal example.[1][2][3] The introduction of the cyclopentyloxy moiety presents a strategic design choice for modulating pharmacokinetics and pharmacodynamics, making this compound a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 2-(Cyclopentyloxy)benzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-cyclopentyloxybenzoic acid | Fluorochem[4] |
| CAS Number | 148215-77-4 | Fluorochem[4] |
| Molecular Formula | C₁₂H₁₄O₃ | Fluorochem[4], PubChemLite[5] |
| Molecular Weight | 206.24 g/mol | Fluorochem[4] |
| Appearance | White to off-white solid | Inferred from related compounds[1][2] |
| Boiling Point | 249 °C (for Benzoic Acid) | Sigma-Aldrich |
| Solubility | Slightly soluble in water, soluble in organic solvents | Inferred from Benzoic Acid[1][6] |
| Predicted XlogP | 2.9 | PubChemLite[5] |
The predicted XlogP value of 2.9 indicates a moderate level of lipophilicity, suggesting the compound should have good cell membrane permeability, a critical factor for bioavailability and intracellular target engagement.
Synthesis and Purification: A Field-Proven Protocol
The most efficient and common route for preparing 2-(Cyclopentyloxy)benzoic acid is via the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[7][8] This method involves the nucleophilic attack of a phenoxide on an alkyl halide.
Rationale and Mechanistic Insight
The synthesis strategy hinges on the deprotonation of the acidic phenolic hydroxyl group of a salicylic acid precursor to form a potent nucleophile (phenoxide). This phenoxide then displaces a halide from a cyclopentyl electrophile.
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Choice of Precursor: Methyl salicylate is often preferred over salicylic acid. Its carboxyl group is protected as an ester, preventing it from competing with the phenol in the acid-base reaction. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the ester under anhydrous conditions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.
-
Electrophile: Cyclopentyl bromide is an excellent electrophile for this reaction. As a secondary halide, it is reactive enough for the Sₙ2 pathway while minimizing the competing E2 elimination reaction that can be problematic with bulkier or tertiary halides.[7]
Step-by-Step Experimental Protocol
Step 1: Ether Formation (Williamson Synthesis)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or DMF to dissolve the reactants.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 60 °C for acetone) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(cyclopentyloxy)benzoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 2-(Cyclopentyloxy)benzoic acid will form.
-
Collect the solid product by vacuum filtration.
Step 3: Purification
-
Wash the filtered solid with cold deionized water to remove any remaining inorganic salts.
-
Purify the crude product by recrystallization.[1][9] A suitable solvent system is an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H NMR: Expected signals include multiplets for the aromatic protons (δ 6.8-8.0 ppm), a highly deshielded broad singlet for the carboxylic acid proton (δ >10 ppm), a multiplet for the methine proton on the cyclopentyl ring adjacent to the ether oxygen (δ ~4.8-5.0 ppm), and a series of multiplets for the remaining eight methylene protons of the cyclopentyl ring (δ ~1.5-2.0 ppm).
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¹³C NMR: Key signals are expected for the carboxylic carbonyl carbon (δ ~170 ppm), the aromatic carbons (δ ~110-160 ppm), the O-CH carbon of the cyclopentyloxy group (δ ~80 ppm), and the CH₂ carbons of the cyclopentyl ring (δ ~25-35 ppm).
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups.[11]
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A very broad absorption band from ~2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[12][13]
-
A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[12][13]
-
A peak in the 1210–1320 cm⁻¹ region indicates the C-O stretch of the aryl ether.[12]
-
Absorptions between 1400-1600 cm⁻¹ are indicative of C=C stretching within the aromatic ring.[12]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 2-(Cyclopentyloxy)benzoic acid, the expected monoisotopic mass is 206.0943 Da.[5] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 207.1016 and [M+Na]⁺ at m/z 229.0835.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like 0.1% formic acid) would be a suitable system for analysis.[14][15]
Potential Biological Activity and Applications
Derivatives of benzoic and salicylic acids are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[16][17][18]
Anti-Inflammatory Potential
The structural similarity of 2-(Cyclopentyloxy)benzoic acid to salicylic acid suggests it may function as an anti-inflammatory agent. The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. A recent study on a similar benzoic acid derivative demonstrated a reduction in prostaglandin E2, NOX2, NFκB, and COX-2 expression in a lipopolysaccharide-induced inflammation model.[16] The bulky, lipophilic cyclopentyloxy group could enhance binding affinity within the hydrophobic active site of COX enzymes and improve cell membrane penetration compared to salicylic acid.
Antimicrobial Mechanism
The parent compound, benzoic acid, exerts its antimicrobial effect by diffusing across the cell membrane in its un-ionized form.[19] Once inside the more alkaline cytoplasm, it dissociates, lowering the intracellular pH. This acidification disrupts cellular processes, notably by inhibiting the enzyme phosphofructokinase, which is crucial for anaerobic fermentation.[1][19] While the ether linkage in 2-(Cyclopentyloxy)benzoic acid may alter its pKa and lipophilicity, the carboxylic acid moiety remains, suggesting a potential for similar, albeit modulated, antimicrobial activity.
Postulated Anti-Inflammatory Pathway
Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.
Safety and Handling
Based on data for structurally related compounds, 2-(Cyclopentyloxy)benzoic acid should be handled with appropriate care. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
2-(Cyclopentyloxy)benzoic acid is a thoughtfully designed molecule that merges the core structure of benzoic acid with a lipophilic cyclopentyloxy group at the ortho position. Its synthesis is readily achievable through established organic chemistry reactions. The key to unlocking its full potential lies in further investigation of its biological properties, particularly as an anti-inflammatory or antimicrobial agent. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to confidently incorporate this compound into their research and development pipelines.
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